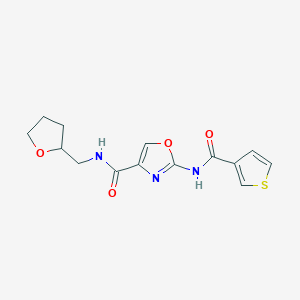

![molecular formula C21H22N2O3 B2774163 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide CAS No. 898423-74-0](/img/structure/B2774163.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

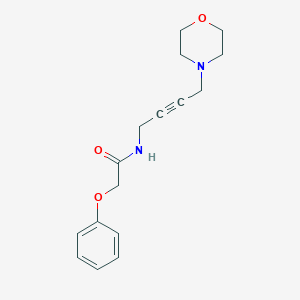

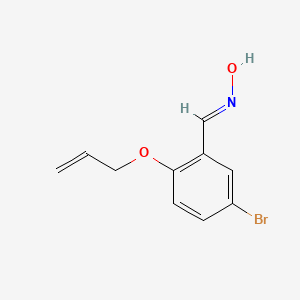

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide, also known as CPQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQA is a quinoline-based compound that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Organocatalytic Synthesis

An innovative procedure has been developed for synthesizing enantioenriched pyrrolo[1,2-a]quinolines, utilizing a domino reaction that incorporates cyclopropane ring opening, aza-Michael/aldol reaction, and acid-promoted lactamization. This method leverages the organocatalytic activation of functionalized cyclopropaneacetaldehydes, enabling the catalytic generation of donor-acceptor cyclopropanes. The process efficiently transfers stereochemical information from the catalyst to the final products, demonstrating the versatility of cyclopropane-based intermediates in synthesizing complex quinoline derivatives (Sánchez-Díez et al., 2016).

Structural and Inclusion Properties

The structural properties of amide-containing isoquinoline derivatives have been explored, revealing that these compounds form gels and crystalline solids upon treatment with different mineral acids. This study highlights the gelation capabilities and crystal structures of these compounds, emphasizing the potential applications in material science and nanotechnology (Karmakar et al., 2007).

Tautomeric Structures and Computational Features

Research on quinolin-2(1H)-ylidene derivatives showcases the equilibrium preference for various tautomeric structures, such as enaminothione, enamine, and enaminone. This study combines experimental and computational methods to understand the structural and electronic features of these compounds, contributing to the development of new materials and pharmaceuticals (Nesterov et al., 2013).

Antitumor Activities

Investigations into the antitumor properties of pyridoisoquinolindione and dihydrothienoquinolindione derivatives have identified compounds with potent cytotoxic activity. This research provides insight into the design and synthesis of new antiproliferative compounds with potential applications in cancer therapy (Bolognese et al., 2004).

Phototoxic Organometallic Complexes

A study on N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives has explored their potential as photodynamic therapy (PDT) photosensitizers for treating cancer. These complexes exhibit significant singlet oxygen generation capabilities, highlighting their application in developing selective and effective cancer therapies (Leonidova et al., 2014).

Microtubule Destabilization

Quinolin-6-yloxyacetamides (QAs) have been identified as microtubule destabilizing agents that bind to the colchicine site of tubulin. This discovery opens new avenues for the development of antitubulin agents and provides a structural basis for designing drugs to combat multidrug-resistant cancer cells (Sharma et al., 2017).

Eigenschaften

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-20(14-26-18-6-2-1-3-7-18)22-17-11-10-15-5-4-12-23(19(15)13-17)21(25)16-8-9-16/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVNOHRANYLYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)

![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)

![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)